molecular formula C15H24N2O5 B1342248 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 937601-51-9

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B1342248
CAS RN: 937601-51-9
M. Wt: 312.36 g/mol
InChI Key: KEMNWHGXIQXFNZ-UHFFFAOYSA-N
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Description

“1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 229.28 . For a more detailed molecular structure analysis, spectroscopic methods such as NMR, FTIR, and Raman could be used .


Physical And Chemical Properties Analysis

This compound has a melting point range of 149.0 153.0 °C . More detailed physical and chemical properties could be determined using various analytical techniques.

Scientific Research Applications

Deprotection of Amino Acids and Peptides

The tert-butoxycarbonyl (Boc) group in the compound is widely used as an amine protecting group in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This compound could be used in the development of more efficient and environmentally friendly methods for the deprotection of Boc amino acids and peptides .

Synthesis of Rigid Dipeptide Mimetics

The compound could be used in the efficient synthesis of rigid dipeptide mimetics, which are valuable in peptide-based drug discovery. This involves the synthesis of azabicyclo [X.Y.0] alkane amino acids as key intermediates.

Use in Ionic Liquids

The compound could be used in the development of ionic liquids, a new class of designer solvents that have been found to be attractive for organic synthesis . Ionic liquids offer several advantages over traditional solvents, including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .

Extraction of Water Soluble Organic Molecules

The compound could be used in the extraction of water-soluble organic molecules using ionic liquids . This could extend the possibility for the extraction of water-soluble polar organic molecules .

Use in High Temperature Reactions

The compound could be used in high-temperature reactions, such as the deprotection of Boc amino acids and peptides at high temperatures . This could lead to more efficient and faster reactions .

Use in Organic Synthesis

The compound could be used in various organic synthesis processes, particularly those involving the protection and deprotection of amine functional groups . This could lead to the development of simpler, more effective, and environmentally compliant organic transformations .

Safety and Hazards

The compound may cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMNWHGXIQXFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594720
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid

CAS RN

937601-51-9
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-oxo-1-pyrrolidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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